![molecular formula C23H21N3O5S B2609097 N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922011-74-3](/img/structure/B2609097.png)
N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a dibenzo-oxazepine core structure. This compound is of interest due to its potential pharmacological properties, particularly in the context of central nervous system disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:
Formation of the Dibenzo-oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo-oxazepine core. This can be achieved through the reaction of 2-aminodiphenyl ether with phosgene or similar reagents under controlled conditions.
Introduction of the Sulfamoyl Group: The next step involves the sulfonation of the dibenzo-oxazepine core
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated phenyl derivative.
Final Coupling with Isobutyramide: The final step involves coupling the intermediate with isobutyramide under amide bond-forming conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazepine ring or the sulfamoyl group, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving sulfamoyl derivatives.
Medicine: Due to its structural similarity to known pharmacophores, it may be investigated for its potential therapeutic effects, particularly in treating central nervous system disorders.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The exact mechanism of action of N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, involved in central nervous system pathways. The compound may modulate the activity of these targets, leading to its observed effects.
相似化合物的比较
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine: This compound shares a similar core structure but differs in the heteroatoms present in the ring.
Quetiapine: A well-known antipsychotic that also features a dibenzo-oxazepine core but with different substituents.
Uniqueness
N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds. Its sulfamoyl and isobutyramide groups, in particular, may contribute to its unique interactions with biological targets.
属性
IUPAC Name |
2-methyl-N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-14(2)22(27)24-15-7-10-17(11-8-15)32(29,30)26-16-9-12-20-18(13-16)23(28)25-19-5-3-4-6-21(19)31-20/h3-14,26H,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXCDQUJIZPWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)
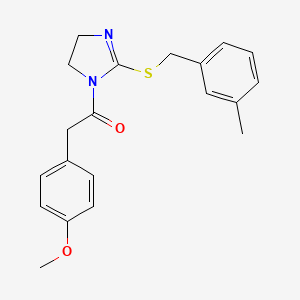
![Tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2609018.png)
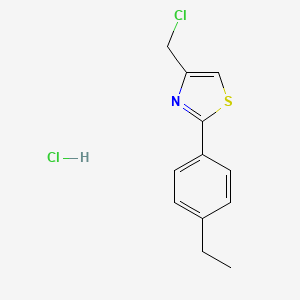
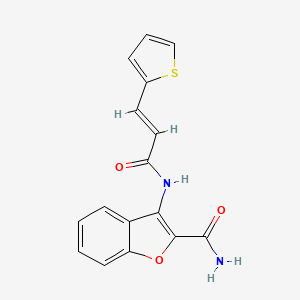
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2609025.png)
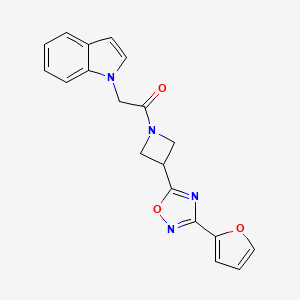
![N-(3,4-dimethoxyphenethyl)-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2609028.png)
![6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole](/img/structure/B2609030.png)
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2609031.png)
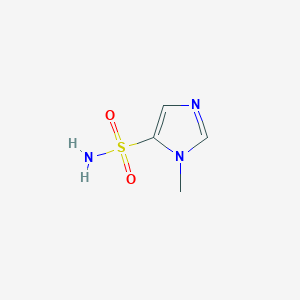
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2609034.png)
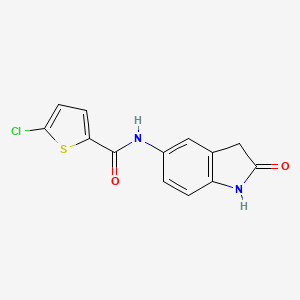
![1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide](/img/structure/B2609037.png)
